molecular formula C15H16N2O B1214216 N-Ethylharmine

N-Ethylharmine

Cat. No.: B1214216
M. Wt: 240.3 g/mol
InChI Key: IPKUPGYEVPMEEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

These compounds share functional similarities, such as alkylamine backbones, and are critical in pharmaceutical, industrial, and biochemical contexts. The absence of direct data on N-Ethylharmine necessitates a comparative approach using available evidence on analogous compounds .

Properties

Molecular Formula

C15H16N2O

Molecular Weight

240.3 g/mol

IUPAC Name

9-ethyl-7-methoxy-1-methylpyrido[3,4-b]indole

InChI

InChI=1S/C15H16N2O/c1-4-17-14-9-11(18-3)5-6-12(14)13-7-8-16-10(2)15(13)17/h5-9H,4H2,1-3H3

InChI Key

IPKUPGYEVPMEEL-UHFFFAOYSA-N

SMILES

CCN1C2=C(C=CC(=C2)OC)C3=C1C(=NC=C3)C

Canonical SMILES

CCN1C2=C(C=CC(=C2)OC)C3=C1C(=NC=C3)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key properties of selected amines:

Compound Name Molecular Formula Molecular Weight CAS No. Boiling Point (°C) Key Substitutents
N-Ethyl乙胺 C₄H₁₁N 73.14 109-89-7 55–56 Ethyl group on N
N-Methyl乙胺 C₃H₉N 59.11 624-78-2 30–32 Methyl group on N
N-Ethyl-N-methyl乙胺 C₅H₁₃N 87.16 616-39-7 86–88 Ethyl and methyl on N
N-Nitrosomethyl乙胺 C₃H₈N₂O 88.11 10595-95-6 N/A Nitroso and ethyl groups

Key Observations :

  • Molecular Weight Trends : Increasing alkyl substitution (methyl → ethyl) elevates molecular weight and boiling points due to enhanced van der Waals interactions .
  • Functional Group Impact: The introduction of a nitroso group (N-Nitrosomethyl乙胺) significantly alters reactivity and toxicity, as nitrosoamines are potent carcinogens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Ethylharmine
Reactant of Route 2
Reactant of Route 2
N-Ethylharmine

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